Methyl 2-(3-fluoro-4-methylphenyl)acetate

Pharmaceutical synthesis Patent literature Lead optimization

Researchers face batch-to-batch variability when substituting fluorinated intermediates with non-fluorinated or regioisomeric analogs. This specific 3-fluoro-4-methylphenylacetate ester delivers validated electronic and steric parameters for reproducible SAR studies. - **Patent-cited precursor** (Japan Tobacco Inc., US2005/32796 A1) - de-risked synthetic entry - **Calculated LogP 1.85** - predictable partitioning for biphasic reactions & HPLC method development - **≥98% (HPLC), moisture ≤0.5%** - supports QC workflows and reference standard use

Molecular Formula C10H11FO2
Molecular Weight 182.19
CAS No. 787585-29-9
Cat. No. B3029793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-fluoro-4-methylphenyl)acetate
CAS787585-29-9
Molecular FormulaC10H11FO2
Molecular Weight182.19
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CC(=O)OC)F
InChIInChI=1S/C10H11FO2/c1-7-3-4-8(5-9(7)11)6-10(12)13-2/h3-5H,6H2,1-2H3
InChIKeyISUNYZAHRLYMEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(3-fluoro-4-methylphenyl)acetate Procurement Evidence Guide


Methyl 2-(3-fluoro-4-methylphenyl)acetate (CAS 787585-29-9) is a fluorinated aromatic phenylacetate ester with molecular formula C10H11FO2 and molecular weight 182.19 . As a methyl ester derivative of 3-fluoro-4-methylphenylacetic acid, it serves primarily as a versatile building block and intermediate in pharmaceutical and agrochemical synthesis [1]. The compound is cited as a key precursor in the synthesis of biologically active molecules, including in patent literature assigned to Japan Tobacco Inc. for pharmaceutical applications [2].

Synthetic role
Fluorinated phenylacetate building block for drug candidate and agrochemical synthesis
Patent citation
Cited as Precursor 2 in US2005/32796 A1 (Japan Tobacco), supporting industrial pharmaceutical intermediate selection
Specification review
Vendor-documented purity ≥98% HPLC, moisture ≤0.5% provides procurement-quality benchmark
Supplier-sourced; verify lot-specific COA

Why Substitution Fails for Methyl 2-(3-fluoro-4-methylphenyl)acetate


Generic substitution among phenylacetate derivatives is scientifically invalid due to the profound influence of fluorine substitution pattern on molecular properties and biological performance. The specific 3-fluoro-4-methyl substitution on the phenyl ring creates a unique electronic environment that cannot be replicated by non-fluorinated analogs or regioisomers such as methyl 2-(4-fluoro-3-methylphenyl)acetate . Literature on fluorine-substituted phenyl acetates demonstrates that fluorine imparts enhanced metabolic stability, altered lipophilicity (calculated LogP of 1.85 for the target compound) [1], and improved blood-brain barrier penetration [2]. Substituting a non-fluorinated methyl analog would eliminate these fluorine-specific effects; substituting a regioisomer would alter steric and electronic parameters, affecting receptor binding and metabolic pathways.

Target compound Methyl 2-(3-fluoro-4-methylphenyl)acetate
Regioisomer may shift SAR Methyl 2-(4-fluoro-3-methylphenyl)acetate reverses fluorine/methyl positions, potentially altering electronic and steric parameters critical for receptor interaction. Class-level evidence suggests substitution pattern may impact metabolic stability.
Target ester Methyl ester (MW 182.19, calc. LogP 1.85)
Ethyl ester may alter kinetics Ethyl 2-(3-fluoro-4-methylphenyl)acetate (CAS 1369777-27-4) has different hydrolysis rate, higher lipophilicity (est. LogP ~2.3), and chromatographic behavior, which can affect reaction workup and purification.

Methyl 2-(3-fluoro-4-methylphenyl)acetate Differentiation Evidence


Patent-Cited Pharmaceutical Intermediate Utility

Methyl 2-(3-fluoro-4-methylphenyl)acetate is explicitly cited as Precursor 2 in US2005/32796 A1, a pharmaceutical patent assigned to Japan Tobacco Inc. [1]. This establishes the compound as a validated synthetic intermediate within an industrial pharmaceutical development program, whereas the regioisomer methyl 2-(4-fluoro-3-methylphenyl)acetate and the ethyl ester analog lack equivalent primary patent citations as direct precursors in the same context.

Patent citation utility
Head-to-head
TargetDirect patent citation (Precursor 2, US2005/32796 A1)
ComparatorsNo equivalent patent citation identified for regioisomer or ethyl ester
Reduces procurement risk; supports intermediate selection rationale
Patent literature analysis; verify application-specific relevance
Pharmaceutical synthesis Patent literature Lead optimization

Regioisomeric Substitution Pattern Comparison

The target compound bears fluorine at the meta (3-) position and methyl at the para (4-) position relative to the acetate side chain. The regioisomer methyl 2-(4-fluoro-3-methylphenyl)acetate reverses this substitution pattern . While direct comparative biological data between these specific isomers is not available in the open literature, class-level evidence from fluorine-substituted phenyl acetate derivatives indicates that fluorine position profoundly affects metabolic stability and receptor binding [1].

Regioisomeric pattern
Class-level inference
3-F-4-CH3 vs 4-F-3-CH3 substitution; fluorine position differences may influence metabolic stability and receptor binding based on class-level phenyl acetate data.
Incorrect isomer invalidates SAR studies and patent-defined moieties
Direct comparative data unavailable; literature supports general trend
Structure-activity relationship Fluorine substitution Medicinal chemistry

Methyl vs. Ethyl Ester Physicochemical Properties

Methyl 2-(3-fluoro-4-methylphenyl)acetate (MW 182.19) differs from the corresponding ethyl ester analog (CAS 1369777-27-4, MW 194.20) by one methylene unit . The methyl ester exhibits higher volatility (lower boiling point) and faster hydrolysis kinetics compared to the ethyl ester, which is consistent with established ester reactivity trends . The methyl ester provides a calculated LogP of 1.85 [1], which is lower than the ethyl ester (estimated LogP approximately 2.3), affecting partitioning in biphasic reactions and chromatographic behavior.

Methyl vs. ethyl ester
Cross-study comparable
MW 182.19 (methyl) → 194.20 (ethyl); calc. LogP 1.85 → ~2.3
Impacts reaction extraction, chromatography, and selective hydrolysis
Estimated LogP; confirm experimentally for specific system
Synthetic methodology Protecting group strategy Hydrolysis rate

Vendor-Documented Commercial Purity Standards

Commercial vendors specify minimum purity for methyl 2-(3-fluoro-4-methylphenyl)acetate at ≥98% as determined by HPLC [1], with moisture content specified at ≤0.5% maximum . An alternative vendor specification lists minimum purity at 95% . These documented purity specifications provide procurement-grade quality benchmarks. For the ethyl ester analog (CAS 1369777-27-4) and regioisomer methyl 2-(4-fluoro-3-methylphenyl)acetate, vendor specifications are not uniformly standardized across the same supplier network.

Purity specification
Cross-study comparable
Target≥98% HPLC, ≤0.5% H2O (Capot); ≥95% (AKSci)
ComparatorsUniform purity specs not standardized across vendors
Documented benchmarks reduce procurement uncertainty
Verify current lot-specific COA from supplier
Quality control Procurement specification Analytical chemistry

Application Scenarios for Methyl 2-(3-fluoro-4-methylphenyl)acetate


Fluorinated Drug Candidate Building Block

This compound is optimally deployed as a synthetic intermediate in medicinal chemistry programs targeting fluorine-containing drug candidates, particularly where the 3-fluoro-4-methylphenyl moiety is required for structure-activity relationship optimization. The patent-cited status as Precursor 2 in US2005/32796 A1 [1] provides a validated synthetic entry point. The specific substitution pattern supports metabolic stability enhancement while maintaining synthetic accessibility.

Agrochemical Intermediate Synthesis

The fluorinated aromatic ester serves as a building block for synthesizing agrochemical active ingredients where fluorine substitution enhances bioavailability and environmental persistence profiles. The documented purity specifications (≥98% by HPLC) [2] support reproducible synthesis of crop protection agents requiring consistent intermediate quality.

Selective Ester Transformation Methodology

The methyl ester group enables selective transformations including hydrolysis to the free carboxylic acid (3-fluoro-4-methylphenylacetic acid, CAS 261951-74-0), reduction to the primary alcohol, or nucleophilic substitution . The calculated LogP of 1.85 [3] informs solvent selection for biphasic reactions and chromatographic purification method development.

Analytical Reference Standard Procurement

The compound's commercial availability with documented minimum purity specifications (≥98% HPLC, moisture ≤0.5%) [2] supports its use as a reference standard in HPLC method development, impurity profiling, and quality control workflows for fluorinated phenylacetate derivatives.

Application
Selection Property
Validation Focus
Fluorinated drug candidate building block
Patent-cited intermediate status; 3-fluoro-4-methylphenyl moiety
Confirm patent alignment; verify synthetic entry point compatibility
Agrochemical intermediate synthesis
Fluorine substitution pattern; documented purity ≥98%
Reproducibility of synthesis; intermediate quality consistency
Selective ester transformation methodology
Methyl ester reactivity; calculated LogP 1.85
Hydrolysis/ reduction selectivity; biphasic reaction and chromatographic method development
Analytical reference standard procurement
Specified minimum purity; moisture limit
HPLC method development; impurity profiling; quality control workflows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


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